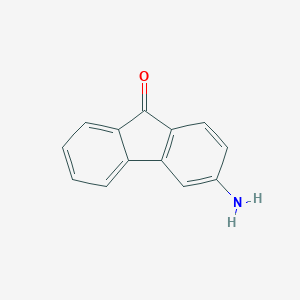

3-Amino-9-fluorenone

Description

Contextualization within Fluorenone Chemistry and Aromatic Systems

To understand 3-Amino-9-fluorenone, one must first consider its parent, 9-fluorenone (B1672902). 9-Fluorenone (C₁₃H₈O) is a polycyclic aromatic ketone, consisting of two benzene (B151609) rings fused to a central five-membered ring containing a carbonyl group. ontosight.aisciencemadness.org This tricyclic, planar structure is known for its inherent fluorescence under UV light and its chemical stability, which makes it a suitable scaffold for further functionalization. ontosight.ai

The fluorenone core is a versatile building block in its own right, extensively used in the synthesis of dyes, polymers, and organic electronic materials. ontosight.aiujpronline.com Its rigid and planar aromatic system facilitates π-π stacking interactions, a crucial feature for charge transport in organic semiconductors. The extension of this aromatic system by fusing additional rings can create a wide diversity of molecular shapes and modulate the electronic properties of the original molecule. researchgate.netresearchgate.net Fluorenone and its derivatives are foundational to the development of materials for organic light-emitting diodes (OLEDs), solar cells, and sensors. ontosight.airesearchgate.net

Significance of Amino Substitution in Fluorenone Derivatives

The introduction of an amino group (–NH₂) onto the fluorenone skeleton, as seen in this compound, is a critical strategy for tuning the molecule's properties. The amino group typically acts as an electron-donating group, which interacts electronically with the electron-withdrawing carbonyl group of the fluorenone core. This interaction creates an intramolecular charge-transfer (ICT) character in the molecule's excited state. acs.orgacs.org

This modification has several important consequences:

Altered Photophysical Properties: The presence of the amino group leads to the appearance of new absorption bands in the visible region of the electromagnetic spectrum. acs.org It significantly affects the fluorescence properties, and the resulting molecules often exhibit strong solvatochromism, where the color of the emission changes with the polarity of the solvent. acs.orgnih.gov This tunability is highly desirable for creating materials for specific optical applications. researchgate.netontosight.ai

Enhanced Reactivity and Polymerization: The amino group provides a reactive site for further chemical transformations. It allows this compound to serve as a monomer in the synthesis of high-performance polymers. researchgate.net These polymers often inherit the desirable optical and electronic properties of the fluorenone core, combined with improved processability and mechanical stability.

Foundation for Complex Architectures: The combination of the rigid fluorenone scaffold and the reactive amino group makes it a key intermediate for building more complex, functional molecules. These include materials for organic electronics, such as hole-transporting materials used in OLEDs, and specialized fluorescent probes. ontosight.aiconicet.gov.ar Studies on various aminofluorenones have systematically demonstrated how the position of the amino group influences the photophysical properties, allowing for precise control over the resulting material's characteristics. acs.orgacs.orgcapes.gov.br

Historical Development of Research on this compound

Research into fluorenone and its derivatives has a history stretching back to the early 20th century, with the first synthetic methods being reported as early as the 1930s. researchgate.netuni-muenchen.de These initial syntheses often involved harsh reaction conditions, such as intramolecular Friedel-Crafts-type acylations of biphenyl (B1667301) derivatives. uni-muenchen.de

The specific synthesis of amino-substituted fluorenones like this compound became more refined with the advancement of general organic synthesis methodologies. A common and effective route to this compound is through the reduction of its nitro-analogue, 3-Nitro-9-fluorenone. chemicalbook.com This multi-step process typically starts with the parent fluorene (B118485) molecule, which is oxidized to 9-fluorenone. sciencemadness.orgwikipedia.org The 9-fluorenone is then nitrated to introduce a nitro group, which is subsequently reduced to the desired amino group. A laboratory-scale synthesis, for instance, involves the reduction of 3-Nitro-9-fluorenone using iron powder in refluxing ethanol (B145695) to achieve a high yield of this compound. chemicalbook.com

The development of more sophisticated synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions in the late 20th and early 21st centuries, has further expanded the toolkit for creating a wide array of functionalized fluorenones, cementing their role as indispensable components in modern chemistry. conicet.gov.ar

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZGQVDLSXSKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284274 | |

| Record name | 3-Amino-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6276-05-7 | |

| Record name | NSC36449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-9-fluorenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 9 Fluorenone and Its Derivatives

Established Synthetic Routes to 3-Amino-9-fluorenone

The primary and most direct methods for synthesizing this compound involve the chemical modification of a pre-existing fluorenone skeleton. These routes are characterized by their efficiency and high yields.

Synthesis from 3-Nitrofluoren-9-one

The most common and straightforward synthesis of this compound is achieved through the reduction of its nitro precursor, 3-Nitrofluoren-9-one. ontosight.ai This transformation is a standard procedure in organic chemistry, where a nitro group (—NO₂) attached to an aromatic ring is converted into an amino group (—NH₂).

A well-documented method involves the use of iron powder in the presence of an acid or in a neutral solvent like ethanol (B145695). chemicalbook.com In a typical laboratory procedure, 3-Nitro-9-fluorenone is refluxed with iron powder in ethanol. chemicalbook.com The reaction is monitored until the starting nitro compound is consumed. Following the reaction, the iron and iron oxides are filtered off, and the solvent is evaporated. The crude product is then purified, often by recrystallization, to yield this compound as a solid. chemicalbook.com This method is highly effective, with reported yields often exceeding 90%. chemicalbook.com Alternative reducing systems, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, can also be employed for this conversion. smolecule.comgoogle.com

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

| 3-Nitro-9-fluorenone | Iron powder | Ethanol | Reflux | 95% | chemicalbook.com |

Liquid-Phase Oxidation Techniques for Fluorenone Precursors

The synthesis of the precursor, 9-fluorenone (B1672902), is commonly accomplished through the liquid-phase oxidation of fluorene (B118485). This process is crucial for the industrial-scale production of fluorenones. Various methods have been developed that are both high-yielding and environmentally conscious.

One prominent technique involves the use of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a suitable solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), with air or oxygen as the oxidant. google.comgoogle.com The reaction proceeds under mild conditions, often at temperatures between 30-40°C and atmospheric pressure. google.com This method is lauded for its simplicity, high yields (often 98-99%), and the ability to recycle the solvent. google.comgoogle.com Other catalytic systems, including transition metal salts like cobalt(II) acetate (B1210297) in the presence of hydrogen peroxide, also provide an efficient route to 9-fluorenone.

| Precursor | Catalyst/Reagents | Solvent | Conditions | Yield | Purity | Reference |

| Fluorene | Potassium Hydroxide | N,N-dimethylformamide | 30°C, Air Oxidation, 3 hours | 99% | 99.5% | google.com |

| Fluorene | Sodium Methylate | N,N-dimethylformamide | 40°C, Air Oxidation, 3 hours | 98% | 99.5% | google.com |

| Fluorene | Potassium Hydroxide | Tetrahydrofuran | Room Temp, Air Oxidation, 1-8 hours | 98-99% | 99-99.5% | google.com |

| Fluorene | Cobalt(II) acetate / H₂O₂ | Acetic Acid | Reflux at 80°C for 6 hours | 92.3% | N/A |

General Principles of Fluorenone Derivative Synthesis

The functionalization of the 9-fluorenone core is key to developing a wide range of derivatives. The carbonyl group at the 9-position and the aromatic rings are the primary sites for chemical modification.

Condensation Reactions with 9-Fluorenone

Condensation reactions, particularly those involving the active carbonyl group of 9-fluorenone, are a powerful tool for forming new carbon-carbon bonds and constructing more complex molecular architectures.

The Knoevenagel condensation, for instance, involves the reaction of 9-fluorenone with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638). bhu.ac.innih.gov This reaction leads to the formation of fluorenylidene derivatives. Another significant application is the acid-catalyzed condensation of 9-fluorenones with phenolic compounds like resorcinol. arkat-usa.org This reaction, often using p-toluenesulfonic acid as a catalyst, yields spiro[fluorene-9,9'-xanthene] (B3069175) derivatives, a class of compounds with important applications in materials science. arkat-usa.org Similarly, fluorenebisphenoxy derivatives can be synthesized through the condensation of fluorenone with phenoxy compounds, catalyzed by sulfuric acid and a co-catalyst. oup.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to synthesizing complex fluorenone derivatives. tandfonline.com These one-pot reactions allow for the rapid assembly of intricate molecular scaffolds from simple starting materials.

For example, novel hexahydroquinoline derivatives have been synthesized through a five-component reaction involving 9-fluorenone, various anilines, dimedone, cyanoacetohydrazide, and aromatic aldehydes in the presence of a piperidine catalyst. tandfonline.com This strategy highlights the ability of MCRs to generate significant molecular complexity in a single, efficient step. tandfonline.com Other MCRs have been developed to produce spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] derivatives and other fused heterocyclic systems containing the fluorene moiety. d-nb.inforsc.org

Derivatization via Schiff Base Formation

Schiff base formation is a straightforward and widely used method for derivatizing both 9-fluorenone and its amino-substituted analogues like this compound. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen.

The reaction involves the condensation of a primary amine with an aldehyde or a ketone. In the context of fluorenones, 9-fluorenone can react with various primary amines (e.g., aniline (B41778) derivatives) to form N-(9H-Fluoren-9-ylidene) Schiff bases. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, in a solvent like toluene, often with azeotropic removal of water to drive the reaction to completion. jocpr.com Conversely, the amino group of this compound can react with various aldehydes and ketones to yield a different set of Schiff base derivatives. These reactions are versatile, allowing for the introduction of a wide variety of substituents and the synthesis of large libraries of compounds. jocpr.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product Type | Reference |

| 9-Fluorenone | Aniline Derivative | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark apparatus | N-(9H-Fluoren-9-ylidene)aniline | jocpr.com |

| 9-Fluorenone | Amine (general) | None | Ethanol | Heated to 80°C | Schiff Base | jocpr.com |

| 9-Fluorenone Oxime | Dimethyl sulphate | Sodium Hydroxide | Methanol | 0°C | O-Methylated Oxime Ether | jocpr.com |

Incorporation of Amino and Fluorenone Moieties into Complex Architectures

The integration of amino and fluorenone groups into more complex molecules is a significant area of research, driven by the unique properties these moieties impart. sci-hub.se Fluorenone itself is a crucial component in materials science and medicinal chemistry due to its aromatic structure and carbonyl group. sci-hub.se

Recent synthetic strategies have focused on creating novel molecular frameworks. For instance, new bipolar charge transporting materials have been developed by synthesizing molecules that feature anthraquinone (B42736), 9-fluorenone, or 9-dicyanofluorenylidine groups attached to carbazolyl electron-donating moieties. rsc.org The synthesis of these complex molecules is often achieved through multi-step reactions, such as the Buchwald-Hartwig amination, which allows for the precise coupling of the fluorenone core with various side-amines. rsc.org

Another approach involves the creation of unnatural amino acid derivatives containing fluorene and fluorenone motifs. This has been accomplished through Pd(II)-catalyzed arylation of prochiral β-C(sp³)-H bonds in amino acid carboxamides with iodofluorenes. researchgate.net This method allows for the construction of novel amino acids with anti-stereochemistry and good enantiopurity. researchgate.net The ability to remove directing and protecting groups further enhances the utility of these synthetic intermediates, making them valuable for peptide synthesis and the development of new bioactive compounds. researchgate.net

The incorporation of these moieties is not limited to small molecules. Researchers have also explored their integration into larger systems. For example, the site-specific incorporation of unnatural amino acids, including those with fluorescent properties, into proteins expressed in mammalian cells has been demonstrated. nih.govnih.gov This technique, which utilizes an expanded genetic code, opens up possibilities for studying protein structure and function in living cells. nih.gov

Enzymatic Synthesis Approaches for Fluorenone Derivatives

While chemical synthesis dominates the landscape, enzymatic approaches for the synthesis of fluorenone derivatives are an emerging area of interest. Although specific enzymatic synthesis of this compound is not widely reported, the broader application of enzymes in synthesizing related compounds highlights the potential of this methodology.

Enzymes, with their high specificity and ability to function under mild conditions, offer a green alternative to traditional chemical methods. For example, the use of enzymes in the synthesis of derivatives of 9-fluorenone has been explored, particularly in the context of creating bioactive molecules. While direct enzymatic amination of a fluorenone core is a complex challenge, enzymes could be employed in precursor synthesis or in the modification of fluorenone derivatives.

Catalytic Effects and Reaction Optimization in this compound Synthesis

The synthesis of this compound and its derivatives is highly dependent on the choice of catalysts and the optimization of reaction conditions to achieve high yields and purity.

A common route to this compound involves the reduction of 3-Nitro-9-fluorenone. chemicalbook.com In a typical procedure, 3-Nitro-9-fluorenone is refluxed with iron powder in ethanol. chemicalbook.com This reaction proceeds overnight, and upon completion, the product is isolated with a high yield (95%) and purity (>97%) after recrystallization. chemicalbook.com

The synthesis of more complex fluorenone derivatives often requires more sophisticated catalytic systems. For instance, palladium-catalyzed reactions have proven to be highly effective. One such method is the dehydrogenative cyclization of benzophenones to form fluorenones. acs.org This reaction, which involves a dual C-H functionalization, provides a concise route to fluorenone derivatives with excellent functional group compatibility. acs.org The optimization of this reaction involved screening various oxidants, bases, and solvents, with the combination of Pd(OAc)₂, K₂CO₃, and Ag₂O in trifluoroacetic acid (TFA) at 140 °C yielding the best results. acs.org

Another example of catalytic optimization is seen in the synthesis of functionalized 9-substituted fluorene derivatives. A study on the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides found that the choice of catalyst was crucial. thieme-connect.de While catalysts like p-TsOH, FeCl₃, and AlCl₃ resulted in lower yields or no reaction, BF₃·Et₂O was found to be the most suitable catalyst, with an optimal amount of 0.3 equivalents leading to a 92% yield. thieme-connect.de The solvent also played a significant role, with dichloromethane (B109758) being superior to acetonitrile, methanol, or toluene. thieme-connect.de

The synthesis of fluoren-9-one thiosemicarbazones also highlights the importance of catalytic choice. In a study comparing different acid catalysts (1N HCl, concentrated H₂SO₄, and glacial acetic acid), it was observed that stronger, less aqueous acids led to higher yields. ujpronline.comujpronline.com Glacial acetic acid, in particular, provided the best results, with yields ranging from 77% to 96% for different derivatives. ujpronline.comujpronline.com

The following table summarizes the optimization of catalysts in the synthesis of various fluorenone derivatives:

| Product | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Fluorenone (from Benzophenone) | Pd(OAc)₂, Ag₂O | TFA | 140 | 85 acs.org |

| (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | BF₃·Et₂O | Dichloromethane | Room Temp | 92 thieme-connect.de |

| Fluoren-9-one 4-phenyl-3-thiosemicarbazone | Glacial Acetic Acid | Ethanol | Reflux | 96 ujpronline.comujpronline.com |

| This compound (from 3-Nitro-9-fluorenone) | Iron Powder | Ethanol | Reflux | 95 chemicalbook.com |

These examples underscore the critical role of catalyst selection and reaction optimization in the efficient synthesis of this compound and its derivatives, enabling access to a wide range of complex and functionalized molecules.

Spectroscopic and Structural Elucidation of 3 Amino 9 Fluorenone Compounds

Advanced Spectroscopic Characterization Techniques

The characterization of 3-Amino-9-fluorenone is accomplished through a combination of spectroscopic methods, each offering unique insights into the molecule's architecture and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For the related 2-Amino-9-fluorenone, reported chemical shifts in CDCl₃ show a complex pattern of aromatic protons. chemicalbook.com For instance, signals have been assigned with shifts at approximately 7.55, 7.38, 7.32, 7.25, 7.13, 6.96, and 6.71 ppm. chemicalbook.com The amino group protons typically appear as a broader signal. ujpronline.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. In derivatives of 9-fluorenone (B1672902), the carbonyl carbon (C=O) is a key diagnostic peak, often appearing around 201 ppm. ujpronline.com For fluoren-9-one thiosemicarbazone derivatives, the disappearance of this peak and the appearance of an imine carbon (C=N) signal between 154.74 and 159.23 ppm confirms the reaction at the carbonyl group. ujpronline.com Aromatic carbons present a series of signals in the typical downfield region.

Table 1: Representative NMR Data for Fluorenone Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.7 - 7.6 | chemicalbook.comujpronline.com |

| ¹H | Amino (NH₂) | ~3.9 (broad) | chemicalbook.comujpronline.com |

| ¹³C | Carbonyl (C=O) | ~201 | ujpronline.com |

| ¹³C | Imine (C=N) | 154 - 159 | ujpronline.com |

| ¹³C | Aromatic (Ar-C) | 120 - 155 | ujpronline.comrsc.org |

Note: Data is illustrative and can vary based on solvent and specific derivative structure.

Infrared (IR) and Fourier-Transform Infrared (FT-IR ATR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound.

The most prominent feature in the IR spectrum of 9-fluorenone is the strong absorption band corresponding to the carbonyl (C=O) group stretch, which typically appears around 1712 cm⁻¹. reddit.com The introduction of an amino group in the 3-position is expected to show N-H stretching vibrations, usually in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. In studies of 9-fluorenone, the C-H stretching region is noted around 3000 cm⁻¹. reddit.com Attenuated Total Reflectance (ATR) FT-IR provides high-quality spectra of solid samples with minimal preparation. nih.govnih.gov

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (N-H) | Stretch | 3300 - 3500 | spectroscopyonline.com |

| Aromatic (C-H) | Stretch | > 3000 | reddit.com |

| Carbonyl (C=O) | Stretch | ~1712 | reddit.com |

| Aromatic (C=C) | Stretch | 1450 - 1600 | rsc.org |

Mass Spectrometry (MS and LC/MS)

Mass spectrometry (MS) provides the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular weight of this compound is 195.22 g/mol . nih.gov

MS: The mass spectrum of the parent 9-fluorenone shows a molecular ion peak ([M]⁺) at m/z 180. For this compound, the molecular ion peak would be at m/z 195. Common fragments for fluorenone structures include the loss of CO, leading to significant fragment ions.

LC/MS: Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful technique for separating mixtures and identifying individual components. mdpi.comnih.gov In the analysis of fluorenone derivatives, LC/MS can confirm the purity of synthesized compounds and identify their molecular weights through the observation of protonated molecules ([M+H]⁺). ujpronline.com For instance, in the study of fluoren-9-one thiosemicarbazones, LC/MS was used to confirm the molecular weights of the synthesized products. ujpronline.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Adduct | Predicted m/z | Reference |

|---|---|---|---|

| [M+H]⁺ | Protonated molecule | 196.07570 | uni.lu |

| [M+Na]⁺ | Sodium adduct | 218.05764 | uni.lu |

| [M-H]⁻ | Deprotonated molecule | 194.06114 | uni.lu |

Data from predicted collision cross section calculations. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption spectrum of 9-fluorenone in various solvents shows characteristic bands. The introduction of an amino group at the 3-position, a strong electron-donating group, is known to cause a bathochromic (red) shift in the absorption maxima due to intramolecular charge transfer (ICT) character. nih.gov These derivatives often exhibit enhanced quantum yields and strong emissive properties. nih.gov The emission of these derivatives can be sensitive to the solvent environment, particularly hydrogen-bonding interactions. nih.gov

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations. For proteins, which contain amide and amino groups, Raman spectroscopy can reveal conformational changes and hydrogen bonding interactions. spectroscopyonline.com For this compound, Raman spectroscopy can be used to probe the vibrations of the fluorenone core and the amino group. The aromatic C-H stretch is typically observed around 3061 cm⁻¹. spectroscopyonline.com

Structural Analysis of this compound Derivatives

The synthesis of various derivatives of this compound allows for the tuning of its physical and chemical properties. For example, the reaction of the carbonyl group can lead to the formation of Schiff bases like thiosemicarbazones. ujpronline.com The amino group can also be a site for further functionalization. The structural integrity and purity of these synthesized derivatives are confirmed using the spectroscopic techniques detailed above. The disappearance of the carbonyl peak and the appearance of new characteristic peaks in IR and NMR spectra, along with the correct molecular ion peak in the mass spectrum, are crucial for confirming the successful synthesis of a derivative. ujpronline.com

Photophysical Properties and Excited State Dynamics of 3 Amino 9 Fluorenone

Fluorescence Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (Φf) and lifetime (τf) of 3-Amino-9-fluorenone are highly sensitive to the solvent environment. In non-polar solvents like cyclohexane (B81311) and benzene (B151609), the compound exhibits measurable fluorescence. However, in protic solvents such as ethanol (B145695), there is a significant quenching of fluorescence, leading to a decrease in both quantum yield and lifetime. researchgate.net For instance, the quantum yield of this compound is notably higher in cyclohexane compared to ethanol. researchgate.net This efficient deactivation in alcohols is a hallmark of many aminofluorenones. researchgate.net

Detailed studies have shown that the radiationless deactivation rate constant (knr) is significantly affected by the solvent. researchgate.net An appreciable deuterium (B1214612) isotope effect on this deactivation process is observed when comparing ethanol (EtOH) to deuterated ethanol (EtOD), indicating the role of the hydroxyl proton in the quenching mechanism. researchgate.net

Below is a table summarizing the photophysical properties of this compound and its derivatives in various solvents.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) |

| This compound | Cyclohexane | Data not available | Data not available |

| This compound | Benzene | Data not available | Data not available |

| This compound | Acetonitrile | Data not available | Data not available |

| This compound | Ethanol | Low | Short |

Note: Specific numerical values for quantum yield and lifetime for this compound were not consistently available across the reviewed literature, but the trends are well-established.

Intramolecular Charge Transfer (ICT) States and Mechanisms

Upon photoexcitation, this compound exhibits strong emission from an intramolecular charge-transfer (ICT) excited state. acs.org In this state, electron density is transferred from the amino group (the donor) to the carbonyl group (the acceptor). acs.org This charge transfer character is a key feature of its photophysics and is responsible for its sensitivity to the solvent environment. The S1 (lowest excited singlet) state possesses substantial ICT character, which is more pronounced in protic solvents. researchgate.net

Twisted Intramolecular Charge Transfer (TICT) Processes

The concept of Twisted Intramolecular Charge Transfer (TICT) is crucial for understanding the non-radiative decay pathways in molecules like this compound. mdpi.com The TICT model proposes that after initial excitation, the molecule can undergo a conformational change, specifically a twisting around the bond connecting the donor (amino group) and the acceptor (fluorenone moiety). rsc.org This twisting leads to a highly polar, non-emissive or weakly emissive state, which provides an efficient channel for radiationless deactivation back to the ground state. mdpi.com While the direct observation of a distinct TICT emission band is not always reported for this compound, the significant fluorescence quenching in polar solvents is often attributed to the formation of these dark TICT states. mdpi.com

Solvatochromism and Solvent-Induced Photophysical Effects

This compound displays significant solvatochromism, meaning its absorption and emission spectra shift in response to the polarity of the solvent. researchgate.net In benzene solution, the addition of alcohol leads to a substantial red-shift of its fluorescence spectrum. capes.gov.br This is indicative of the stabilization of the polar ICT excited state by the more polar solvent environment. researchgate.net The solvent-dependent Stokes shifts further confirm the substantial charge-transfer character of the lowest energy electronic transition. researchgate.net

Hydrogen-Bond-Induced Fluorescence Quenching Mechanisms

The fluorescence of this compound is efficiently quenched by alcohols through the formation of hydrogen bonds. acs.org This interaction with protic solvents is a dominant factor in its photophysical behavior. researchgate.net The quenching is attributed to the formation of hydrogen-bonded complexes between the carbonyl oxygen of the fluorenone and the hydroxyl group of the alcohol. capes.gov.br

Fluorescence decay analysis reveals the existence of two different types of relaxed hydrogen-bonded states: one that is emissive and another that is non-emissive. capes.gov.br The presence of these distinct states is due to the microscopic anisotropy of the hydrogen bond around the carbonyl oxygen. capes.gov.br

The stereochemistry of the hydrogen bond plays a critical role in the quenching process. acs.org Research on derivatives of this compound with methyl groups flanking the carbonyl group has provided insight into these stereoelectronic effects. acs.orgnih.govacs.org These studies suggest that the orientation of the hydrogen bond relative to the plane of the carbonyl group determines whether the excited state is quenched. acs.org One model proposes that an in-plane hydrogen bond with a nonbonding electron pair of the carbonyl oxygen leads to quenching, while an out-of-plane hydrogen bond with the π-electron pair is emissive. acs.org However, subsequent research has suggested a revised model where the in-plane hydrogen bond results in quenching, and the out-of-plane interaction is emissive. acs.orgnih.govacs.org Steric hindrance from bulky substituents can favor the out-of-plane, emissive hydrogen bond. acs.orgcapes.gov.br

The carbonyl oxygen of this compound is the primary site for hydrogen bonding with protic solvents. capes.gov.br This interaction is significantly stronger in the excited state due to the increased electron density on the carbonyl group resulting from the intramolecular charge transfer. researchgate.net The formation of this intermolecular hydrogen bond facilitates the radiationless deactivation of the excited state. capes.gov.br The high frequencies of the O-H stretching vibrations in the hydrogen-bonded complex allow for strong coupling between the excited state and the ground state, promoting efficient non-radiative decay. acs.org Studies have shown that even a single hydrogen-bonding interaction can be sufficient to quench the excited state. acs.orgnih.govacs.org

Stereoelectronic Influences on Quenching

Radiationless Deactivation Processes and Intersystem Crossing

The de-excitation of the lowest excited singlet state (S₁) of this compound, following photoexcitation, occurs through a combination of radiative (fluorescence) and non-radiative pathways. The primary radiationless deactivation processes are internal conversion (IC) to the ground state (S₀) and intersystem crossing (ISC) to an excited triplet state (T₁). The efficiency of these pathways is highly dependent on the molecular environment, particularly the solvent.

In aprotic solvents, the radiationless decay of this compound is relatively inefficient. However, in protic solvents such as alcohols, a significant increase in the rate of radiationless deactivation is observed, leading to pronounced fluorescence quenching. researchgate.net This quenching is primarily driven by an enhancement of the internal conversion rate. The underlying mechanism is the formation of an intermolecular hydrogen bond between the carbonyl oxygen of the fluorenone and the hydroxyl hydrogen of the alcohol. capes.gov.bracs.org This hydrogen bond acts as an effective accepting mode for the electronic energy, facilitating a rapid, non-radiative transition from the S₁ to the S₀ state. acs.org Studies on aminofluorenones have proposed the existence of two distinct hydrogen-bonded states: an emissive state, where the alcohol interacts in-plane with the carbonyl oxygen, and a non-emissive state, resulting from an out-of-plane interaction that is more effective at quenching fluorescence. capes.gov.br

The rate of internal conversion in aminofluorenones has been shown to correlate with the energy gap between the S₁ and S₀ states, a relationship described by the energy gap law. aip.orgresearchgate.net As solvent polarity increases, the energy of the intramolecular charge-transfer (ICT) excited state is lowered, reducing the energy gap and thereby increasing the rate of internal conversion. researchgate.net

In contrast to internal conversion, intersystem crossing in 2-, 3-, and 4-aminofluorenones is a comparatively slow and solvent-insensitive process. rsc.orgchem960.com For this compound, the ISC rate constant is significantly lower than the rates of other deactivation pathways, particularly the enhanced internal conversion in protic solvents. This indicates that triplet state formation is not the dominant de-excitation channel for this compound under most conditions. rsc.orgchem960.com

| Parameter | Value | Solvent(s) | Reference(s) |

|---|---|---|---|

| Intersystem Crossing Rate Constant (kISC) | ≤ 4.8 x 107 s⁻¹ | Various | rsc.org, chem960.com |

| Primary Deactivation in Protic Solvents | Internal Conversion (IC) | Alcohols | researchgate.net, acs.org |

| Primary Deactivation in Aprotic Solvents | Fluorescence, Internal Conversion | Toluene | acs.org |

Theoretical and Computational Investigations of 3 Amino 9 Fluorenone

Quantum Chemical Calculations and Spectroscopic Prediction

Quantum chemical calculations have been instrumental in predicting the spectroscopic properties of 3-Amino-9-fluorenone and its derivatives. acs.org These computational approaches allow for the simulation of molecular behavior and the prediction of spectroscopic data, which can then be compared with experimental results for validation.

Theoretical studies employing methods like the Pariser-Parr-Pople (PPP) method have been used to analyze the absorption spectra of protonated forms of fluorenone derivatives. For instance, calculations on the protonated form of fluorenone-anil showed good agreement between the predicted and experimental absorption spectra, with calculated absorption maxima at 570 nm and 399 nm. researchgate.net

Furthermore, quantum chemical calculations have been utilized to investigate the quenching of fluorescence in fluorenone derivatives. Studies have shown that polar protic solvents can significantly quench the fluorescence of 9-fluorenone (B1672902). researchgate.net Theoretical calculations, such as those using Gaussian03, help in determining the minimum energy conformations and binding energies in these systems, providing a molecular-level understanding of the quenching process. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study the structural and electronic properties of this compound and related compounds. researchgate.net DFT methods, such as B3LYP, have proven effective in calculating molecular geometries, vibrational frequencies, and other electronic properties. researchgate.net

DFT calculations have been used to investigate the effects of substituents on the electronic structure of fluorenone derivatives. For example, studies have shown that substituting the oxygen atom of the carbonyl group with sulfur, selenium, or tellurium significantly alters the electronic structures, molecular orbitals, and geometric conformations. acs.org These modifications lead to a gradual decrease in the HOMO-LUMO energy gap, resulting in a red-shift of the fluorescence wavelength from the visible to the near-infrared region. acs.org

Moreover, DFT has been employed to study the intermolecular hydrogen bonding between fluorenone and solvents like methanol, revealing that this bonding is strengthened in the excited state. researchgate.net This information is crucial for understanding the photophysical behavior of these molecules in different environments. Time-dependent DFT (TD-DFT) calculations have also been used to evaluate singlet and lowest triplet energies, providing further insight into the excited-state properties. rsc.org

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic transitions and reactivity of this compound. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. researchgate.netmissouristate.edu

Studies have shown that the HOMO-LUMO gap can be tuned by modifying the molecular structure. For instance, increasing the electron-donating character of substituents on the fluorenone scaffold leads to a decrease in the HOMO-LUMO energy gap and an increase in the energy levels of both the HOMO and LUMO. researchgate.netmissouristate.edu Conversely, electron-withdrawing groups produce the opposite effect. researchgate.netmissouristate.edu Extended conjugation also decreases the HOMO-LUMO gap by raising the HOMO energy level and lowering the LUMO energy level. researchgate.net

The nature of the electronic transition is also influenced by the availability of nonbonding electrons, which can affect the probability of an n→π* transition. researchgate.net In some azafluorenone derivatives, time-dependent density functional theory (TD-DFT) calculations have identified strong transitions corresponding to HOMO−1 → LUMO+1 and HOMO → LUMO, with the latter being assigned to an intramolecular charge transfer (ICT) band. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis provide valuable information about the dynamic behavior and structural flexibility of this compound and its derivatives. researchgate.netresearchgate.net These methods are used to explore the potential energy surface of a molecule and identify its stable conformations.

Conformational analysis of fluorenone derivatives has been performed using molecular mechanics techniques. researchgate.netarkat-usa.org For a series of 9-fluorenon-4-carboxamides, a Monte Carlo conformational search was used to generate a conformational ensemble, and the averaged solvent-accessible surface area (ASASA) of the fluorenone moiety was calculated to understand its potential to intercalate with DNA. researchgate.netarkat-usa.orgresearchgate.net These studies revealed different kinds of solvent accessibility for the fluorenone moiety depending on the substituents. researchgate.netresearchgate.net

MD simulations have also been employed to study the solubility of 9-fluorenone in various solvents by calculating solvation free energies. nih.gov These simulations, combined with alchemical free energy calculations, provide a computational framework for predicting solubility, which is a critical parameter in many applications. nih.gov

Prediction of Excited State Decay Pathways

Theoretical investigations play a crucial role in predicting and understanding the excited-state decay pathways of this compound, including processes like fluorescence, internal conversion, and intersystem crossing. researchgate.net The photophysical properties are highly sensitive to the molecular structure and the surrounding environment.

For fluorenone derivatives, the nature of the substituent significantly influences the deactivation pathways. Electron-donating groups tend to promote internal conversion, while electron-withdrawing groups favor intersystem crossing to the triplet state. acs.org There is a clear correlation between the rate constant for internal conversion and the energy of the lowest excited singlet state, which can be explained by the energy gap law. acs.org

In nonpolar solvents, fluorenone itself exhibits a high triplet quantum yield due to efficient intersystem crossing. Theoretical models suggest that the C=O out-of-plane bending motion is an important coordinate for intersystem crossing in both polar and non-polar solvents. For some derivatives like 1-(dimethylamino)-9-fluorenone, conformational relaxation of the dimethylamino group in the excited state, leading to a twisted intramolecular charge transfer (TICT) state, is a key deactivation pathway. acs.org

The emission of 3-aminofluorenone derivatives is known to be strongly quenched by hydrogen-bonding interactions with solvents. semanticscholar.org This quenching is facilitated by the increased electron density around the carbonyl oxygen in the excited state. acs.org

Advanced Materials Science Applications of 3 Amino 9 Fluorenone Derivatives

Organic Light-Emitting Diode (OLED) Development

Derivatives of 3-amino-9-fluorenone are significant in the advancement of Organic Light-Emitting Diodes (OLEDs) due to their tunable photophysical properties. x-mol.netacs.org The fluorenone core acts as an electron-accepting unit, which, when combined with various electron-donating moieties, creates molecules with efficient charge transfer characteristics essential for electroluminescence. acs.orgrsc.org

Researchers have synthesized various fluorene-based bipolar charge transporting materials by incorporating groups like anthraquinone (B42736) and 9-dicyanofluorenylidine. rsc.org These materials, synthesized through straightforward reactions from inexpensive starting materials, demonstrate good film-forming properties suitable for solution processing. rsc.org The introduction of different substituents allows for the tuning of emission colors, with some derivatives exhibiting deep blue fluorescence. bohrium.com For instance, modifying the keto group of 2-amino-9H-fluorenone to malononitrile (B47326) via Knoevenagel condensation results in materials with distinct electronic properties. rsc.org

The performance of OLEDs often depends on the host materials used. Spiro-annulated compounds, which incorporate a spiro carbon atom, are a key class of materials used in OLEDs to enhance performance and stability. acs.org Fluorene (B118485) derivatives are often used in these complex structures. acs.org

Table 1: Performance of OLEDs with this compound Derivatives

| Derivative | Application | Key Performance Metric | Reference |

|---|---|---|---|

| N,N-bis(4-(9H-carbazol-9-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine (FLU-DCAR) | Hole transporting material in yellow phosphorescent OLED | Current efficiency: 44.25 cd/A, External quantum efficiency: 17.8% | bohrium.com |

| N1-(4-(diphenylamino)phenyl)-N4,N4-diphenyl-N1-(9,9-diphenyl-9H-fluoren-7-yl)benzene-1,4-diamine (FLU-DTPA) | Hole transporting material in yellow phosphorescent OLED | Current efficiency: 32.54 cd/A, External quantum efficiency: 12.8% | bohrium.com |

Fluorescent Probes and Sensing Materials

The inherent fluorescence of this compound derivatives makes them excellent candidates for fluorescent probes and sensing materials. spiedigitallibrary.org Their emission properties can be sensitive to the surrounding environment, allowing for the detection of various analytes. acs.org

For example, fluorenone-based sensors have been developed for the selective detection of iodide ions. researchgate.net These sensors operate through a fluorescence enhancement mechanism, which is a notable advantage over more common fluorescence quenching-based sensors. researchgate.net The design of these sensors often involves creating a donor-acceptor architecture, where the fluorenone core is linked to other aromatic rings, to facilitate intramolecular charge transfer (ICT) processes that are modulated by the presence of the target analyte. acs.org

In one study, a self-assembled monolayer of 1-amino-9-fluorenone was used as an optical receptor to detect cyclohexane (B81311) vapor. spiedigitallibrary.org The thin film showed good sensitivity to the saturated vapor of cyclohexane, demonstrating the potential of these materials in gas sensing applications. spiedigitallibrary.org The sensitivity of these materials can be attributed to the interactions between the analyte molecules and the delocalized π-electrons in the aromatic rings of the fluorenone derivative. spiedigitallibrary.org

Role in Resistive Memory Devices

Recent research has explored the use of fluorenone-based molecules in resistive memory devices. acs.org These devices, which exhibit resistive switching behavior, are promising for next-generation non-volatile memory applications. The performance of these memory devices can be tuned by modifying the end groups of the fluorenone-based molecules. acs.org

The switching mechanism in these organic resistive switching devices is often related to intra- and intermolecular charge transfer processes. acs.orgnih.gov By rationally designing the molecular structure, for example by incorporating donor-acceptor groups, the resistive switching properties can be controlled. nih.gov For instance, the presence of a methoxy (B1213986) group in a coumarin (B35378) derivative, a related class of compounds, was found to be a key factor in its resistive switching behavior. acs.orgnih.gov

Photonic and Optoelectronic Materials Design

The unique combination of chemical, structural, and optical properties of fluorenone-based materials makes them excellent platforms for engineering new materials for photonic and optoelectronic applications. researchgate.net These applications include second harmonic generation, terahertz generation, and solar cells. researchgate.netmdpi.com

The design of these materials often involves tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This can be achieved by introducing electron-donating or electron-withdrawing substituents to the fluorenone core, or by extending the π-conjugation of the molecule. researchgate.net Increasing the electron-donating character of substituents generally increases the HOMO and LUMO energy levels and decreases the HOMO-LUMO gap. researchgate.net Conversely, increasing the electron-withdrawing character has the opposite effect. researchgate.net

The electrochemical reduction of fluorenone-based conjugated polymers has also been investigated as a method to tune their optoelectronic properties. acs.org For example, the carbonyl group in a poly(9-fluorenone-alt-9,9-dioctylfluorene) polymer was selectively converted to a methylene (B1212753) group, leading to changes in the material's optical and electrochemical properties. acs.org

Electrochemical Polymerization of Fluorenone Derivatives

This compound and its derivatives can undergo electrochemical polymerization to form thin, conductive polymer films on electrode surfaces. scbt.comresearchgate.net This process involves the direct anodic oxidation of the monomer. researchgate.net The resulting polymers often exhibit interesting redox and spectroelectrochemical properties. researchgate.net

For instance, the electrochemical polymerization of 9-fluorenone (B1672902) itself has been studied, yielding an insoluble polymer deposit. researchgate.net The properties of these polymers can be further modified through copolymerization with other monomers. For example, the copolymerization of a fluorene derivative with 3,4-ethylenedioxythiophene (B145204) (EDOT) has been successfully achieved. researchgate.net Electrochemical methods, such as fluorodesulfurization, can also be used for the post-polymerization modification of fluorene-based copolymers to fine-tune their properties. acs.org

Hypercrosslinked Porous Copolymers for Gas Capture

Hypercrosslinked porous copolymers (HCPs) based on fluorenone have emerged as promising materials for gas capture applications, particularly for carbon dioxide (CO2). researchgate.netresearchgate.net These materials are synthesized through methods like Friedel-Crafts alkylation, creating a rigid, porous network with high thermal and chemical stability. researchgate.netacs.org

The key to their gas capture ability lies in their porous structure and the chemical nature of the polymer network. dntb.gov.ua While some fluorenone-based HCPs have only moderate surface areas, they can exhibit surprisingly good CO2 uptake. researchgate.net The introduction of amine groups into the polymer structure via post-synthetic modification can further enhance CO2 capture capacity by introducing chemisorption interactions alongside physisorption. researchgate.netresearchgate.net For example, a fluorenone-naphthalene based copolymer with incorporated amine groups showed a high CO2 uptake of 8.17 wt% despite having a low surface area. researchgate.net

Thermal rearrangement (TR) copolymers derived from fluorene-containing diamines, such as 9,9-bis(3-amino-4-hydroxyphenyl)fluorene, have also shown excellent gas separation properties, particularly for CO2/CH4 and O2/N2 separations. rsc.org

Table 2: CO2 Adsorption Capacity of Fluorenone-Based Copolymers

| Copolymer | Surface Area (m²/g) | Pore Volume (cm³/g) | CO2 Uptake (wt%) | Reference |

|---|---|---|---|---|

| Fluorenone-naphthalene based amine-incorporated HCP | 22 | 0.046 | 8.17 | researchgate.net |

| Amine modified HCP | Not Specified | Not Specified | 41.44 (at 298 K, 9 bar) | researchgate.net |

Mechanistic Investigations of Biological Interactions Involving 3 Amino 9 Fluorenone Derivatives

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 3-amino-9-fluorenone derivatives, these studies have been instrumental in identifying key structural features that govern their interactions with various biological targets.

Research on triazafluorenone derivatives, which are structurally related to this compound, has shown that these compounds can act as potent and selective antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1). nih.govacs.orgacs.org SAR studies revealed that these derivatives are non-competitive antagonists, binding to an allosteric site within the seven-transmembrane domain of the receptor. nih.govacs.orgacs.org A key finding from these studies was the importance of the N3-phenyl substituent for both potency and selectivity. acs.org Specifically, the introduction of small alkyl groups at the para-position of this phenyl ring was found to optimize the antagonist activity. acs.org For instance, one such derivative demonstrated very potent mGluR1 antagonism with an IC50 value of 3 nM. nih.govacs.orgacs.org

In another example, SAR analysis of N-benzyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamide indicated that both the fluorenylidene moiety and the methanesulfonamide (B31651) group are essential for its biological activity, suggesting a synergistic contribution to the compound's efficacy. Furthermore, studies on 2,7-disubstituted fluorenones as urea (B33335) transporter inhibitors have highlighted the importance of the three-dimensional structure of the fluorenone core for inhibitory activity. nih.gov It was observed that the crescent-like shape of the fluorenone scaffold is crucial, as more flexible analogs like acetophenone (B1666503) derivatives showed reduced activity. nih.gov

The table below summarizes key SAR findings for various this compound derivatives.

| Derivative Class | Key Structural Feature | Impact on Biological Activity | Target |

| Triazafluorenones | N3-phenyl substituent with small para-alkyl groups | Potent and selective antagonism nih.govacs.orgacs.org | mGluR1 nih.govacs.orgacs.org |

| N-benzyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamide | Fluorenylidene moiety and methanesulfonamide group | Essential for synergistic activity | Not specified |

| 2,7-disubstituted fluorenones | Rigid, crescent-shaped fluorenone core | Important for urea transporter inhibition nih.gov | Urea Transporters (UT-A1, UT-B) nih.gov |

These studies underscore the importance of specific structural motifs in dictating the biological effects of this compound derivatives and provide a rational basis for the design of new, more potent, and selective compounds.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method, combined with binding affinity studies, provides valuable insights into the interactions between this compound derivatives and their protein targets.

The interactions between ligands and proteins are often governed by a combination of forces, including hydrophobic contacts, hydrogen bonds, and pi-pi stacking interactions. nih.gov The fluorene (B118485) core of this compound provides a planar aromatic system that is well-suited for pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.

Hydrogen bonding also plays a critical role. The amino group and the carbonyl group of the fluorenone scaffold can act as hydrogen bond donors and acceptors, respectively. figshare.com Studies on the fluorescence quenching of 3-aminofluorenones by alcohols have suggested that the geometry of hydrogen bonding is critical; an in-plane hydrogen bond with the carbonyl group can lead to quenching of fluorescence, while an out-of-plane hydrogen bond may result in an emissive species. figshare.com

Molecular docking studies of various fluorenone derivatives have confirmed the importance of these interactions. For example, docking of N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamine against Proteus mirabilis catalase revealed a high docking score, indicating strong interaction. nih.govmdpi.com Similarly, docking studies of radioiodinated 9-fluorenone (B1672902) derivatives with α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs) were performed to understand their binding mechanisms. nih.gov

The following table details the types of interactions observed in molecular docking studies of fluorenone derivatives.

| Derivative | Protein Target | Key Interactions | Reference |

| N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamine | Proteus mirabilis catalase | Not specified, high docking score | nih.govmdpi.com |

| Radioiodinated 9-fluorenones | α7-nicotinic acetylcholine receptors | Not specified, used to interpret binding | nih.gov |

| 3-Aminofluorenones | Alcohols (as a model for protein interactions) | Hydrogen bonding (in-plane vs. out-of-plane) figshare.com | figshare.com |

Molecular docking and related computational methods are also employed to predict the specific binding sites of this compound derivatives on their target proteins. For instance, SAR studies on triazafluorenone derivatives suggested that they bind to a putative allosteric recognition site located within the seven-transmembrane domain of the mGluR1 receptor. nih.govacs.orgacs.org

In the context of enzyme inhibition, understanding the binding site is crucial for elucidating the mechanism of action. For example, the antitumor activity of some fluorenone derivatives has been attributed to the inhibition of enzymes like telomerase and DNA topoisomerase I. nih.gov Computational docking simulations have been used to propose binding modes for potent urea transporter inhibitors, helping to rationalize their activity. nih.gov

The development of photoreactive analogs, such as 3-(3'-fluorenyl-9'-oxo)-L-alanine, provides a powerful tool for experimentally mapping ligand-receptor interfaces. nih.gov These probes can be incorporated into ligands and, upon photoactivation, form a covalent bond with the receptor at the binding site, allowing for its precise identification. nih.gov This approach is a critical step toward generating experimentally validated models of ligand-receptor complexes. nih.gov

Ligand-Protein Interaction Analysis (e.g., Pi-Pi and Hydrogen Bond Interactions)

Biochemical Research Tool Development

The unique properties of this compound and its derivatives have led to their development as versatile tools for biochemical research.

Derivatives of this compound have been utilized to study enzyme mechanisms. For example, various 9-fluorenone derivatives have been used as acceptor substrates in transglycosylation reactions catalyzed by α-glucosidase from the marine organism Aplysia fasciata. mdpi.comresearchgate.net These studies provided insights into the enzyme's substrate specificity and its tendency for polyglycosylation, which is a valuable characteristic from a biocatalytic perspective. mdpi.comresearchgate.net

The solvatochromic properties of some fluorenone derivatives, where their fluorescence is sensitive to the polarity of the environment, make them useful probes for studying enzyme active sites. acs.org For example, the fluorescence of Nile Red, a compound with a related structural motif, is quenched in polar environments due to photoinduced electron transfer, a phenomenon that has also been reported for fluorenone derivatives. acs.org This property can be exploited to report on changes in the local environment of an enzyme's active site upon ligand binding or catalysis.

The fluorescent properties of this compound derivatives make them excellent candidates for the development of probes to study protein-protein interactions. griffith.edu.au The incorporation of a fluorenone-based photophore into a ligand, such as the parathyroid hormone (PTH), creates a photoreactive analog that can be used to map the ligand-receptor binding interface through photoaffinity scanning. nih.gov

The synthesis of 3-(3'-fluorenyl-9'-oxo)-L-alanine, a conformationally constrained photoreactive amino acid, provides an important tool for probing the effect of photophore flexibility on the selection of the cross-linking site in a macromolecular acceptor. nih.gov Such probes are invaluable for generating experimentally-based models of ligand-receptor complexes, which is a fundamental goal in pharmacology and drug design. nih.gov

Enzyme Mechanism Studies

Design of Ligands for Specific Receptors (e.g., α7-Nicotinic Acetylcholine Receptors)

The α7-nicotinic acetylcholine receptor (α7-nAChR) is a crucial ligand-gated ion channel in the central nervous system, implicated in cognitive processes like learning and memory. acs.org Its dysfunction is associated with various neurological and psychiatric disorders, making it a significant therapeutic target. nih.gov The design of selective ligands for the α7-nAChR is a key area of research, and the 9-fluorenone scaffold, particularly with an amino substitution at the 3-position or related positions, has emerged as a promising pharmacophore for developing such ligands. nih.govnih.gov

The investigation into fluorenone derivatives as α7-nAChR ligands was significantly advanced by the discovery that tilorone (B613820), a known interferon inducer, possesses potent affinity for the agonist site of the α7 receptor (IC₅₀ of 110 nM). nih.govebi.ac.uk Tilorone is a 2,7-disubstituted fluorenone derivative, and subsequent structure-activity relationship (SAR) studies revealed that its basic sidechains are critical for potent activity. ebi.ac.ukresearchgate.net This discovery established the fluorenone core as a viable template for designing novel α7-nAChR-selective agonists. nih.gov

Further research focused on optimizing this lead structure. It was determined that replacing the flexible sidechains of tilorone with conformationally rigid cyclic amines, such as hexahydropyrrolo[3,4-c]pyrrole, could yield compounds with significantly improved binding affinity and selectivity. nih.govresearchgate.net For instance, the analogue 2,7-bis(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-9H-fluoren-9-one (A-746050) demonstrated an IC₅₀ value of 0.87 nM for the α7-nAChR, a substantial improvement over the parent compound. nih.gov

A particularly successful design strategy has been the development of "one-armed" or monosubstituted fluorenone derivatives. nih.govresearchgate.net These compounds, often featuring an amino group or a nitrogen-containing heterocycle at one position and other substituents elsewhere, have shown high potential. SAR investigations on these 'one-armed' fluoren-9-ones identified them as highly potent α7-nAChR ligands. nih.gov Research has shown that heterocyclic nitrogen groups are crucial for achieving high binding affinities. nih.gov For example, a derivative featuring a 1,4-diazabicyclo[3.2.2]nonane substituent displayed a strong affinity with a Kᵢ value of 9.3 nM. nih.gov In contrast, replacing this group with a 4-methylpiperazin-1-yl substituent resulted in only moderate affinity, highlighting the importance of the specific heterocyclic structure. nih.gov

The development of these ligands has also been geared towards creating imaging agents for single-photon emission computed tomography (SPECT) and positron emission tomography (PET), which are invaluable for studying α7-nAChR distribution and density in the brain. nih.govnih.govgoogle.com For this purpose, derivatives are often halogenated. A series of radioiodinated 9-fluorenone derivatives have been synthesized and evaluated. nih.govnih.gov One such meta-iodine substituted 9-fluorenone derivative showed a high binding affinity (Kᵢ = 9.3 nM) and selectivity. nih.govnih.gov Another radioiodinated derivative, compound [¹²⁵I]10, exhibited a Kᵢ of 2.23 nM and demonstrated excellent properties for use as a radiotracer in imaging studies. nih.gov Molecular docking studies have been performed to understand the binding mechanisms of these ligands, further aiding in the rational design of new derivatives. nih.govnih.gov

The data below summarizes the binding affinities of several key fluorenone derivatives for the α7-nicotinic acetylcholine receptor.

Table 1: Binding Affinities of 9-Fluorenone Derivatives at α7-nAChR

| Compound Name/Reference | Core Structure | Key Substituents | Binding Affinity (Kᵢ/IC₅₀) | Receptor Subtype |

|---|---|---|---|---|

| Tilorone | 9-Fluorenone | 2,7-bis[2-(diethylamino)ethoxy] | ~110 nM (IC₅₀) nih.gov | α7-nAChR |

| Compound 5 | 9-Fluorenone | 1,4-diazabicyclo[3.2.2]nonane, meta-iodine | 9.3 nM (Kᵢ) nih.gov | α7-nAChR |

| Compound 10 | 9-Fluorenone | Radioiodinated derivative | 2.23 nM (Kᵢ) nih.gov | α7-nAChR |

| A-746050 | 9-Fluorenone | 2,7-bis(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl) | 0.87 nM (IC₅₀) nih.gov | α7-nAChR |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tilorone |

| 2,7-bis(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-9H-fluoren-9-one (A-746050) |

| 2-amino-7-(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-9H-fluoren-9-one (A-795723) |

| 2-(5-methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthen-9-one (A-844606) |

| 1,4-diazabicyclo[3.2.2]nonane |

| 4-methylpiperazin-1-yl |

| 2,7-dibromo-9H-fluoren-9-one |

| [¹²⁵I]5 |

Analytical Chemistry Methodologies and Probe Development Using 3 Amino 9 Fluorenone

Fluorescent Probes for Amine Detection

The fluorenone core is a well-established platform for developing fluorescent probes. While direct application of 3-Amino-9-fluorenone as a reagent for detecting other amines is not extensively documented, its structure serves as a foundational blueprint for more complex probes. The general strategy involves modifying the fluorenone scaffold to create a reagent that reacts selectively with target amines, leading to a measurable change in fluorescence.

Research Findings:

The detection of amines, particularly biogenic amines which are crucial indicators of food spoilage, is a significant area of research. nih.gov Fluorescent probes designed for this purpose often operate on principles where the lone pair of electrons on the amine's nitrogen atom interacts with the sensor molecule. nih.gov This interaction can trigger mechanisms like intramolecular charge transfer (ICT), leading to distinct changes in the probe's absorption or emission spectra. nih.gov

For instance, derivatives of fluorenone are prominent in forensic science. 1,8-Diazafluoren-9-one (DFO), an analogue of fluorenone, is a well-known reagent used to detect latent fingerprints by reacting with the amino acids present in sweat, producing a highly fluorescent product. google.com In a different application, another derivative, 9-fluorenone-4-carbonyl chloride (FCC), has been used as a fluorescent labeling agent for the sensitive detection and chiral separation of amino acids using high-performance liquid chromatography (HPLC). nih.gov This method allows for the detection of amino acid derivatives in the picomole range. nih.gov

These examples demonstrate the utility of the fluorenone framework as a robust fluorophore for constructing sensitive probes for primary and secondary amines. The inherent fluorescence of the core is modulated by the chemical reaction with the amine, providing a clear analytical signal.

Fluorometric Analysis of Carbonyl Groups

A plausible, though not widely documented, application of this compound is in the analysis of compounds containing carbonyl groups (aldehydes and ketones). This application would leverage the primary amino group of the this compound molecule.

Research Findings:

The reaction between a primary amine and a carbonyl group to form a Schiff base (or imine, -C=N-) is a fundamental and widely used condensation reaction in organic chemistry. dergipark.org.tr This reaction serves as a common derivatization strategy in analytical chemistry to enhance the detection of carbonyl compounds. dergipark.org.trmdpi.com

When this compound reacts with an aldehyde or ketone, the formation of the new C=N double bond extends the molecule's conjugated π-system. This structural change would predictably alter its electronic and photophysical properties, including a shift in its fluorescence emission. mdpi.com The change in the fluorescence signal—either an enhancement ("turn-on"), a quenching ("turn-off"), or a spectral shift—could be correlated to the concentration of the carbonyl analyte. The synthesis of new Schiff bases from various amines and aldehydes is a well-established method for creating novel fluorescent dyes and sensors. mdpi.comsysrevpharm.org While specific studies detailing the use of this compound for this purpose are not prominent, the underlying chemical principle is scientifically sound and represents a potential analytical methodology.

Applications in Spectrophotometric Analysis

The most significant analytical application of this compound lies in its use as a molecular probe to study microscopic environments, owing to its distinct solvatochromic properties. The molecule exhibits strong intramolecular charge-transfer (ICT) character, where upon photoexcitation, electron density shifts from the amino group (donor) to the carbonyl group (acceptor). The efficiency and energy of this process are highly sensitive to the surrounding solvent molecules.

Research Findings:

Studies have systematically investigated the photophysical properties of aminofluorenone derivatives. capes.gov.br this compound, in particular, has been used as a model molecule to examine the mechanism of radiationless deactivation of its excited state through hydrogen bonding. capes.gov.br

In non-polar solvents like benzene (B151609), the molecule is fluorescent. However, the addition of a protic solvent, such as an alcohol, leads to a substantial quenching of the fluorescence intensity and a significant red-shift of the emission spectrum. capes.gov.br This phenomenon is attributed to the formation of intermolecular hydrogen bonds between the hydroxyl group of the alcohol and the carbonyl oxygen of the fluorenone. capes.gov.br This interaction opens up efficient pathways for the excited state to return to the ground state without emitting a photon (radiationless deactivation), thus quenching the fluorescence. capes.gov.br

Fluorescence decay analysis has revealed that this hydrogen-bonding interaction can lead to two different states: an emissive state and a non-emissive state, depending on the geometry of the hydrogen bond. capes.gov.br This high sensitivity to hydrogen-bonding interactions makes this compound an excellent probe for investigating the properties of solvent mixtures and the nature of solute-solvent interactions on a molecular level.

The following table summarizes the photophysical properties of this compound in different solvents, illustrating its environmental sensitivity.

| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Reference |

|---|---|---|---|

| Cyclohexane (B81311) | 0.015 | 0.14 | researchgate.net |

| Benzene | 0.007 | 0.13 | researchgate.net |

| Acetonitrile | 0.003 | 0.16 | researchgate.net |

| Ethanol (B145695) | 0.0003 | 0.05 | researchgate.net |

Future Research Directions and Unexplored Avenues for 3 Amino 9 Fluorenone Research

Development of Novel Synthetic Strategies

The synthesis of 3-Amino-9-fluorenone and its derivatives, while established, offers significant room for innovation. Current methods often rely on the reduction of 3-nitro-9-fluorenone, which itself is typically synthesized through the nitration of 9-fluorenone (B1672902). chemicalbook.com Future research is poised to move beyond these classical routes to develop more efficient, sustainable, and versatile synthetic strategies.

A primary avenue for future work lies in the development of catalytic C-H amination reactions. Directing a catalyst to selectively install an amino group at the C3 position of the fluorenone core would represent a significant leap in synthetic efficiency, minimizing the need for precursor functionalization and reducing waste. Another promising area is the exploration of flow chemistry for the synthesis of this compound and its analogues. Flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Furthermore, diversifying the molecular scaffold is a key objective. Future synthetic efforts should focus on creating libraries of this compound derivatives with a wide range of substituents at various positions. This could involve developing novel cross-coupling methodologies or multicomponent reactions that allow for the systematic variation of electronic and steric properties. rsc.org For instance, methods like the Diels-Alder/retro-Diels-Alder cycloaddition, which has been used for azafluorenones, could be adapted to create novel fused-ring systems based on the this compound structure. mdpi.comsemanticscholar.org

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Amination | Atom economy, reduced steps, regioselectivity | Development of novel catalysts, optimization of reaction conditions |

| Flow Chemistry | Enhanced safety, scalability, higher yields | Reactor design, process optimization for nitration and reduction steps |

| Multicomponent Reactions | Molecular diversity, rapid library synthesis | Discovery of new reaction pathways, exploration of substrate scope |

| Advanced Cycloadditions | Access to novel fused-ring systems | Adaptation of methods like Diels-Alder for functionalized fluorenones |

Exploration of Advanced Photophysical Phenomena

The photophysical characteristics of this compound are notable for their sensitivity to the molecular environment, a feature that hints at a wealth of advanced phenomena awaiting exploration. semanticscholar.orgaip.org The compound's intramolecular charge transfer (ICT) character is fundamental to its properties, but the dynamics of this process are not fully understood. semanticscholar.org

Future research should focus on a systematic investigation of how solvent polarity, viscosity, and hydrogen-bonding capacity affect the excited-state dynamics. figshare.comresearchgate.netacs.org This includes exploring phenomena such as twisted intramolecular charge transfer (TICT), where the amino group twists relative to the fluorenone plane in the excited state. researchgate.net Identifying and controlling TICT states could lead to the development of highly sensitive fluorescent probes.

Another unexplored area is the potential for aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). By designing and synthesizing derivatives with bulky substituents that control intermolecular interactions, it may be possible to create materials that are highly emissive in the solid state or in aggregates, opening up applications in organic light-emitting diodes (OLEDs) and bio-imaging.

Time-resolved spectroscopic techniques, from picoseconds to femtoseconds, will be crucial in these explorations. These methods can directly observe the rates of internal conversion, intersystem crossing, and energy transfer, providing a detailed picture of the excited-state deactivation pathways. aip.orgresearchgate.net For example, understanding the precise mechanism of fluorescence quenching by alcohols—whether it occurs via an in-plane or out-of-plane hydrogen bond with the carbonyl group—remains an active area of investigation. figshare.com

| Phenomenon | Key Influencing Factors | Potential Application |

| Solvatochromism | Solvent polarity, hydrogen bonding | Environmental sensors, polarity probes |

| Twisted Intramolecular Charge Transfer (TICT) | Solvent viscosity, steric hindrance | Molecular rotors, viscosity sensors |

| Aggregation-Induced Emission (AIE) | Molecular packing, intermolecular interactions | Solid-state lighting (OLEDs), bio-imaging |

| Ultrafast Dynamics | Substituent effects, solvent interactions | Optimization for photosensitizers, optoelectronics |

Expansion of Theoretical Modeling Approaches